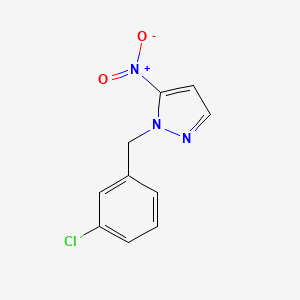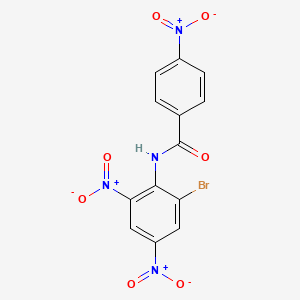![molecular formula C21H13Cl3N4O4 B10907930 3-(3-chlorophenyl)-5-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B10907930.png)
3-(3-chlorophenyl)-5-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-CHLOROPHENYL)-5-{[1-(2,5-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE: is a complex organic compound with a unique structure that includes chlorophenyl, dichlorophenyl, and pyrazolylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLOROPHENYL)-5-{[1-(2,5-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions The process begins with the preparation of the chlorophenyl and dichlorophenyl intermediates, followed by their condensation with pyrazolylidene derivatives under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting interactions with biomolecules, making it a candidate for studies in enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, the compound can be used in the production of advanced materials, coatings, and polymers. Its chemical stability and reactivity make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of 3-(3-CHLOROPHENYL)-5-{[1-(2,5-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-CHLORO-2-METHYLPHENYL)-2-METHYL-1H-PYRROLE-3,4-DICARBOXYLATE
- DIMETHYL 1-(3-CHLORO-2-METHYLPHENYL)-2-METHYL-1H-PYRROLE-3,4-DICARBOXYLATE
- DIETHYL 1-(4-ACETYLPHENYL)-2-METHYL-1H-PYRROLE-3,4-DICARBOXYLATE
Uniqueness
What sets 3-(3-CHLOROPHENYL)-5-{[1-(2,5-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE apart from similar compounds is its unique combination of functional groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C21H13Cl3N4O4 |
|---|---|
Poids moléculaire |
491.7 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-5-[(Z)-[1-(2,5-dichlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C21H13Cl3N4O4/c1-10-14(20(31)28(26-10)17-8-12(23)5-6-16(17)24)9-15-18(29)25-21(32)27(19(15)30)13-4-2-3-11(22)7-13/h2-9,30H,1H3,(H,25,29,32)/b14-9- |
Clé InChI |
MKPPHWYEJQHAKR-ZROIWOOFSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C\C2=C(N(C(=O)NC2=O)C3=CC(=CC=C3)Cl)O)C4=C(C=CC(=C4)Cl)Cl |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=C(N(C(=O)NC2=O)C3=CC(=CC=C3)Cl)O)C4=C(C=CC(=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10907873.png)
![1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B10907878.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B10907884.png)
![2-(1,3-benzoxazol-2-yl)-4-{[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B10907888.png)
![N,N-dicyclohexyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10907896.png)


![1-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}pyridinium](/img/structure/B10907913.png)

![2-amino-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B10907932.png)
![N'-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10907933.png)
![8-methyl-14-propan-2-ylsulfanyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B10907938.png)
